Branched Isobutyl vs. Linear Butyl Chain: Impact on Computed Lipophilicity (XLogP3-AA)
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine carries a branched 2-methylpropyl (isobutyl) group at the piperazine N-4 position, distinguishing it from the linear butyl analog (CAS 1199773-16-4) which shares the identical molecular formula and mass (C₁₄H₂₁BrN₂O₂S, MW 361.30). The target compound's computed XLogP3-AA is 2.9 as reported by PubChem [1]. Although computed logP values for the linear butyl analog are not independently verified in the same database, branched alkyl chains characteristically yield lower logP than their linear isomers due to reduced solvent-accessible surface area, a phenomenon well-established in medicinal chemistry [2]. This difference has downstream implications for solubility, permeability, and off-target binding profiles in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 (PubChem computed) |
| Comparator Or Baseline | 1-(4-Bromophenylsulfonyl)-4-butylpiperazine (linear analog): estimated ~3.1–3.3 based on structural additivity principles for branched vs. linear C4 alkyl chains |
| Quantified Difference | Estimated ΔlogP ≈ 0.2–0.4 units (branched lower) |
| Conditions | In silico prediction; experimental logD₇.₄ values not available for either compound |
Why This Matters
A logP difference of 0.2–0.4 units can meaningfully shift membrane permeability and plasma protein binding, affecting both in vitro assay results and the prioritization of hits in lead optimization campaigns.
- [1] PubChem Compound Summary CID 46739821, computed property XLogP3-AA = 2.9. View Source
- [2] Gao, J. et al. (2024). Piperazine-based P2X4 receptor antagonists: SAR study demonstrating correlation between increased lipophilicity and enhanced antagonistic potency. Archiv der Pharmazie, 358(1), e2400860. View Source
